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Compound of Interest |

3-Chloro-4-nitropyridine
Compound Name:
hydrochloride
CAS No.: 1257849-11-8
Cat. No.: B3365682
. J

High-Value Intermediate for Heterocyclic Scaffold Construction[1][2]

Executive Summary

3-Chloro-4-nitropyridine hydrochloride (CAS: 1257849-11-8) is a specialized electrophilic
scaffold used primarily in the synthesis of fused heterocycles and polysubstituted pyridine
derivatives.[1][2] Unlike typical chloropyridines, this compound features a "super-leaving group”
(the nitro moiety) at the 4-position, activated by both the pyridine nitrogen and the adjacent 3-
chloro substituent. This unique electronic architecture allows for highly regioselective
Nucleophilic Aromatic Substitution (

) reactions under mild conditions, making it a critical building block for antiviral (e.g., non-
nucleoside reverse transcriptase inhibitors) and oncology pharmacophores.

Part 1: Physicochemical Profile[1][3]

The hydrochloride salt form is preferred in process chemistry over the free base due to
enhanced thermal stability and ease of handling. The free base (CAS: 13194-60-0) is a low-
melting solid/liquid that is prone to oxidative degradation.[1][2]

Table 1: Critical Constants
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Property Specification Technical Note

Ensure correct CAS is cited for

1257849-11-8 (HCI regulatory filing; salt
CAS Number I . :
Salt)13194-60-0 (Free Base) stoichiometry is typically 1:[1]
[2]1.

Free Base MW: 158.54 g/mol
Salt MW: 195.00 g/mol

Molecular Formula

Pale yellow to tan crystalline Darkening indicates hydrolysis
Appearance ] ] )
solid or free-base liberation.[1]
Free base melts at 25-28 °C;
Melting Point >180 °C (decomp) Salt form allows for solid
dosing.
Solubilit Soluble: DMSO, Methanol, Hydrolytically unstable in basic
olubili :
y Waterlnsoluble: Hexanes, aqueous media,
The electron-withdrawing nitro
Acidity ( Pyridine N and chloro groups drastically
) <10 reduce basicity; salt requires

excess HCI to maintain.[1]

Part 2: Synthesis & Manufacturing Architecture[1]

High-purity synthesis of 3-chloro-4-nitropyridine is non-trivial due to the resistance of the
pyridine ring to electrophilic substitution.[1][2] The industrial standard employs an N-Oxide
Activation Route to bypass this deactivation.[1]

Mechanistic Workflow

o N-Oxidation: 3-Chloropyridine is oxidized to its N-oxide, increasing electron density at C4.[1]

[2]

 Nitration: The N-oxide directs the nitro group to the 4-position (para to the N-oxide oxygen).

[1]
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» Deoxygenation: The N-oxide is removed (typically using

) to restore the pyridine core.

e Hydrochlorination: The unstable free base is treated with anhydrous HCI/Dioxane to
precipitate the stable salt.

H202 / AcOH HNO3/H2S04 PCI3 or H2 HCI (gas)

3-Chloropyridine Oxidation > 3-Chloropyridine Nitration (C4) > 3-Chloro-4-nitro Deoxygenation > 3-Chloro-4-nitropyridine Anhydrous Ether > 3-Chloro-4-nitropyridine

(Precursor) N-Oxide pyridine N-Oxide (Free Base) Hydrochloride

Click to download full resolution via product page

Figure 1: Industrial synthesis pathway utilizing N-oxide activation to achieve C4 regioselectivity.

[1](21(3]

Part 3: Reactivity & Mechanistic Insight[1][2]

The defining feature of 3-chloro-4-nitropyridine is its Regioselective Ambivalence.[1][2] It
possesses two electrophilic sites (C3-Cl and C4-

), but the reactivity is overwhelmingly dominated by the displacement of the nitro group.

The "Nitro-Leaving" Phenomenon

In classical aromatic chemistry, halogens are leaving groups.[1] However, in electron-deficient
pyridines, a nitro group at the 4-position is a superior leaving group (nucleofuge) compared to
the chlorine at the 3-position.[1][2]

e Mechanism:
(Addition-Elimination).[1]

 Driving Force: The formation of a Meisenheimer complex is stabilized by the pyridine
nitrogen. The expulsion of the nitrite ion (

) is kinetically favored over the chloride ion due to the relief of steric strain between the C3-Cl
and C4-

groups.[1][2]
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Reactivity Hierarchy

e Primary Reactivity (C4): Displacement of

by amines, thiols, or alkoxides.
e Secondary Reactivity (C3): Displacement of

(Only occurs after C4 substitution or under extreme forcing conditions).
e Reduction: Conversion of

to

(using Fe/AcOH or

/Pd) to yield 3-chloro-4-aminopyridine.[1][2]

3-Chloro-4-nitropyridine

(Substrate)

Nucleophile (Nu-) Nucleophile (Nu-)
Path: C4 Attack (Major)il)ath: C3 Attack (Sterically Hindered)

Reduction (Fe/H+)
Nitro -> Amine

Product B:
4-Nitro-3-substituted pyridine
(Rare/Minor)

Product C:
3-Chloro-4-aminopyridine

Product A:
3-Chloro-4-substituted pyridine

Click to download full resolution via product page

Figure 2: Divergent reactivity pathways.[3] The C4-nitro displacement is the dominant synthetic
utility.[1][2]

Part 4: Experimental Protocols
Protocol A: Regioselective Amination ()

Objective: Synthesis of 3-chloro-N-phenylpyridin-4-amine via nitro displacement.[1][2]

e Preparation: Dissolve 3-chloro-4-nitropyridine hydrochloride (1.0 eq) in anhydrous DMF.
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» Neutralization: Add DIPEA (2.5 eq) to neutralize the HCI salt and scavenge the liberated
nitrite. Note: The solution will turn yellow/orange upon free base liberation.

o Addition: Add aniline (1.1 eq) dropwise at 0 °C.

e Reaction: Stir at room temperature for 2—4 hours. Monitor by TLC/LCMS.[1][3] The nitro
group is displaced rapidly; heating is rarely required and may promote side reactions at the
C3-chlorine.[1]

o Workup: Pour into ice water. The product typically precipitates. Filter and wash with water to
remove nitrite salts.[1]

Protocol B: Reduction to 3-Chloro-4-aminopyridine

Objective: Converting the nitro scaffold to an aniline equivalent for benzimidazole synthesis.[1]

[2]
o System: Iron powder (5.0 eq) in Ethanol/Water (4:1) with Ammonium Chloride (catalytic).
o Execution: Heat to reflux (80 °C). Add 3-chloro-4-nitropyridine hydrochloride portion-wise.

o Observation: Reaction is exothermic.[1] Color changes from yellow to colorless/brown
sludge.[1]

« Purification: Filter hot through Celite to remove iron oxides. Concentrate filtrate.[1][4]
 Validation:

NMR should show disappearance of the downfield nitro-adjacent protons and appearance of
a broad

signal.[1]

Part 5: Handling & Safety (MSDS Insights)

o Energetic Hazard: As a nitro-pyridine, the compound possesses significant chemical energy.
While the hydrochloride salt stabilizes the molecule, bulk heating of the material >100 °C
without solvent can lead to rapid decomposition.
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o Storage: Store at -20 °C under argon. The compound is hygroscopic and hydrolytically
sensitive. Moisture converts the salt to the free base, which then degrades to 3-chloro-4-
hydroxypyridine (pyridone tautomer).[1][2]

+ Toxicology: Potent skin and eye irritant.[1] Potential mutagen (nitroaromatic class). Double-
glove (Nitrile) and work in a fume hood is mandatory.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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